(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine
Overview
Description
“(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine” is a chemical compound with the CAS Number: 23969-87-1 . It has a molecular weight of 126.2 and is typically stored at 4 degrees Celsius . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H14N2/c1-9-4-2-7(6-8)3-5-9/h2H,3-6,8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 126.2 .Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
Similar compounds such as mptp have been known to target dopaminergic neurons .
Mode of Action
It’s worth noting that similar compounds like mptp have been shown to cause inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress that leads to dopaminergic neuronal damage in the striatum and substantia nigra .
Biochemical Pathways
It’s known that similar compounds like mptp can block the mitochondrial complex i, leading to mitochondrial dysfunction .
Pharmacokinetics
It’s known that similar compounds like tmmp are preferentially oxidized by mouse brain monoamine oxidase b to a water-soluble compound .
Result of Action
Similar compounds like mptp have been shown to cause dopaminergic neuronal damage .
Action Environment
It’s known that the action of similar compounds can be influenced by factors such as the presence of monoamine oxidase b .
Properties
IUPAC Name |
(1-methyl-3,6-dihydro-2H-pyridin-4-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-9-4-2-7(6-8)3-5-9/h2H,3-6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUELPHBYTUIHJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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